molecular formula C24H31NO2 B4927204 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol

3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol

Cat. No. B4927204
M. Wt: 365.5 g/mol
InChI Key: RXVHZEQPUATCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. It has also been found to modulate various signaling pathways that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol has a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and enhance the immune response. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be purified using various methods. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various cellular processes.

Future Directions

There are several future directions for the study of 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its effects on various signaling pathways and cellular processes to better understand its mechanism of action. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol is a compound that has potential applications in various fields. Its synthesis method is relatively easy, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. However, more research is needed to fully understand its mechanism of action and determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol involves the reaction of 4-aminophenyladamantane with 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the product is high, and the purity can be achieved through various purification methods.

Scientific Research Applications

3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[4-(3-hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2/c1-22(2)13-20(8-21(26)14-22)25-19-5-3-18(4-6-19)23-9-16-7-17(10-23)12-24(27,11-16)15-23/h3-6,8,16-17,25,27H,7,9-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVHZEQPUATCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one

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